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Compound of Interest

Compound Name: Boc-L-beta-Homoasparagine

Cat. No.: B112490

In the landscape of peptide chemistry and drug discovery, the modification of amino acid
scaffolds is a cornerstone of innovation. Boc-L-beta-Homoasparagine, a non-canonical amino
acid derivative, represents a pivotal building block for synthesizing peptides with enhanced
structural and functional properties. Its core structure, featuring an additional methylene group
in the backbone compared to its proteinogenic counterpart, asparagine, imparts significant
changes in conformational flexibility and proteolytic stability. The presence of the tert-
butyloxycarbonyl (Boc) protecting group on the a-amino function provides the necessary
chemical orthogonality for its controlled incorporation into complex peptide sequences via solid-
phase or solution-phase synthesis.[1]

This guide offers a comprehensive exploration of the chemical properties of Boc-L-beta-
Homoasparagine, moving beyond a simple datasheet to provide field-proven insights into its
reactivity, characterization, and strategic application. The protocols and data presented herein
are designed to equip researchers with the knowledge to leverage this compound's unique
attributes in the development of novel therapeutics, peptidomimetics, and advanced
biomaterials.[1][2]

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application. The key identifiers and physicochemical characteristics of Boc-L-beta-
Homoasparagine are summarized below.
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| Identifi | :

Property Value Source(s)

(3S)-5-amino-3-[(2-
methylpropan-2-

IUPAC Name yiprop ] [3]
yl)oxycarbonylamino]-5-

oxopentanoic acid

Boc-L-B-HomoAsn-OH, Boc-f3-
Synonyms HAsn-OH, NB3-Boc-L-3- [1114]

homoasparagine

CAS Number 336182-03-7 [1][5][6]
Molecular Formula C10H18N20s5 [11[3114]
Molecular Weight 246.26 g/mol [11[3]
Appearance White to off-white solid [1]

) Typically 295-99% (determined
Purity [11151[7]
by NMR or HPLC)

Store at 2-8°C for short-term
Storage use; -20°C for long-term [1]1[7][8]
stability

Chemical Structure

The structure combines the -homoasparagine scaffold with the acid-labile Boc protecting
group.

Caption: 2D Structure of Boc-L-beta-Homoasparagine.

Core Chemical Reactivity and Handling

The utility of Boc-L-beta-Homoasparagine in synthesis is defined by the predictable and
selective reactivity of its three key functional moieties: the Boc-protected amine, the free
carboxylic acid, and the side-chain amide.
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The Boc Protecting Group: An Acid-Labile Gatekeeper

The tert-butyloxycarbonyl (Boc) group is the cornerstone of its application in controlled peptide
synthesis. Its primary function is to render the a-amine nucleophilically inert, preventing self-
polymerization or unwanted side reactions during the activation and coupling of the carboxylic
acid group.[9]

Expertise & Causality: The choice of Boc over other protecting groups like Fmoc is often
dictated by the overall synthetic strategy. Boc chemistry is advantageous for synthesizing
hydrophobic peptides or sequences prone to aggregation, as the repeated acid treatment for
deprotection helps maintain peptide solvation.[10] The Boc group is exceptionally stable to
basic and nucleophilic conditions, allowing for the use of base-labile protecting groups (e.g.,
Fmoc for side-chain protection) in an orthogonal protection scheme.[11]

Trustworthiness through Protocol: The removal of the Boc group is a reliable and high-yield
reaction when performed correctly. The process, known as acidolysis, proceeds through the
formation of a stable tert-butyl cation.

Preparation: Dissolve the Boc-protected peptide (1 equivalent) in a suitable solvent such as
dichloromethane (DCM) or dioxane.

Reagent Addition: Add an excess of a strong acid. A solution of 25-50% trifluoroacetic acid
(TFA) in DCM is standard.[5][12] For solid-phase synthesis, 1-2M HCI in dioxane is also
common.[5]

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by
TLC or LC-MS until the starting material is consumed.

Workup: Remove the acid and solvent under reduced pressure. The resulting amine is
typically obtained as a TFA or HCI salt. Co-evaporation with toluene can help remove
residual acid. The crude salt is often used directly in the subsequent coupling step after
neutralization.
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Boc Deprotection Workflow

Boc-Peptide in DCM : Add 25-50% TFAIDCM : ;’gggnfgemn':; : Evaporate Solvent & Acid : Amine-TFA Salt

Click to download full resolution via product page

Caption: Workflow for acid-catalyzed Boc group removal.

Carboxylic Acid Activation and Peptide Coupling

The free carboxylic acid is the site of peptide bond formation. To achieve this, it must first be
activated to create a better leaving group, transforming the hydroxyl into a species highly
susceptible to nucleophilic attack by a free amine.

o Expertise & Causality: The choice of coupling reagent is critical for efficiency and minimizing
side reactions, particularly racemization at the chiral center. Carbodiimide reagents like N,N'-
dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) are common but are almost always used with an
additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBLt) to suppress
racemization. Modern uronium/aminium salt reagents like HATU or HBTU provide rapid and
efficient coupling with low racemization rates and are often the preferred choice in automated
solid-phase peptide synthesis.[12][13]

e Preparation: Dissolve Boc-L-beta-Homoasparagine (1.2 equivalents) and HATU (1.2
equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

» Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.4
equivalents), to the solution. Stir for 5-10 minutes at room temperature to form the activated
ester.

e Coupling: To this mixture, add the amine component (e.g., a resin-bound peptide with a free
N-terminus, 1 equivalent).
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» Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor
completion using a qualitative test (e.g., Kaiser test for primary amines).

o Workup: If on solid phase, filter the resin and wash thoroughly with DMF, DCM, and
methanol to remove excess reagents and byproducts. If in solution, perform an appropriate
agueous workup and chromatographic purification.

Peptide Coupling Workflow (HATU)

Boc-AA + HATU Step 1 Add DIPEA Step 2 Add N-terminal Step 3 Stir 1-2 hours Step 4 New Peptide Bond
in DMF (Activate Carboxyl) Free Amine at Room Temp Formed

Click to download full resolution via product page
Caption: Workflow for peptide bond formation.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and
stability of Boc-L-beta-Homoasparagine and the peptides derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.
e 'H NMR: The proton spectrum will show characteristic signals:

o Alarge singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-
butyl group.

o A multiplet for the a-proton (CH).
o Distinct multiplets for the diastereotopic 3- and y-protons (CH-).

o Signals for the side-chain amide protons (NHz) and the Boc-protected amine proton (NH),
which may be broad and exchangeable.
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e 13C NMR: The carbon spectrum will display ten distinct signals, including:

(¢]

The quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm,
respectively).

o

The Boc carbonyl carbon (~156 ppm).

[¢]

The carboxylic acid carbonyl (~170-175 ppm) and side-chain amide carbonyl (~170-175
ppm).

[¢]

Signals for the a, B, and y carbons of the amino acid backbone.[14]
o Weigh approximately 5-10 mg of the compound.

e Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or D20 with
pH adjustment). DMSO-ds is often preferred as it allows for the observation of exchangeable
NH protons.

o Transfer the solution to a 5 mm NMR tube.

e Acquire 1H, 13C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a
spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through
fragmentation analysis.

o Expected lons: In electrospray ionization (ESI) mode, expect to see the protonated molecule
[M+H]* at m/z 247.13, the sodium adduct [M+Na]* at m/z 269.11, and potentially the
potassium adduct [M+K]* at m/z 285.1.

o MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides a structural
fingerprint. Key fragmentation pathways for Boc-protected amino acids include the neutral
loss of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[15] These
characteristic losses are diagnostic for the presence of the Boc protecting group.
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e Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or
acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode.

 Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
e Acquire a full scan mass spectrum to identify the parent ions.

o Select the parent ion of interest (e.g., m/z 247.13) and perform a product ion scan (MS/MS)

to observe the fragmentation pattern.

Synthetic Pathway Overview

The synthesis of Boc-L-beta-Homoasparagine is a straightforward N-protection reaction.

o Causality: The reaction utilizes di-tert-butyl dicarbonate ((Boc)20) as the Boc-group source. A
base is required to deprotonate the amino group, increasing its nucleophilicity to attack the
electrophilic carbonyl of the (Boc)20. The reaction is typically performed in a mixed aqueous-
organic solvent system to accommodate the solubility of both the amino acid and the
anhydride.[11][16]

Synthesis of Boc-L-beta-Homoasparagine

L-beta-Homoasparagine Add Base (e.g., NaOH, TEA) Acidify to pH ~3-4 .
+(Boc)20 in Dioxane/Water Stir at Room Temp (e.g., with HCl) Precipitate Product

Isolate & Dry
Boc-L-beta-Homoasparagine

Click to download full resolution via product page

Caption: General synthetic scheme for N-Boc protection.

Conclusion

Boc-L-beta-Homoasparagine is more than a mere reagent; it is a strategic tool for molecular
design. Its chemical properties—governed by the interplay of the acid-labile Boc group and the
activatable carboxylic acid—are well-defined and reliable, enabling its seamless integration into
sophisticated synthetic workflows. A command of the protocols for its deprotection, coupling,
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and characterization allows researchers to harness its potential to create peptides with superior
stability, novel conformations, and enhanced therapeutic profiles. This guide provides the
foundational knowledge and practical methodologies to empower scientists in leveraging this
valuable compound to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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